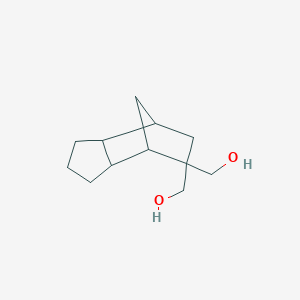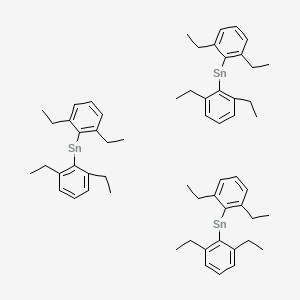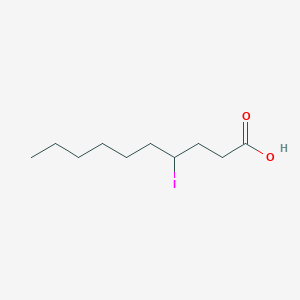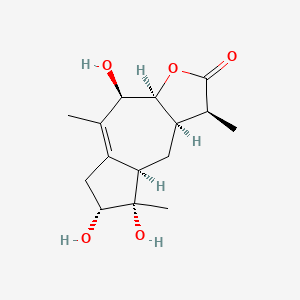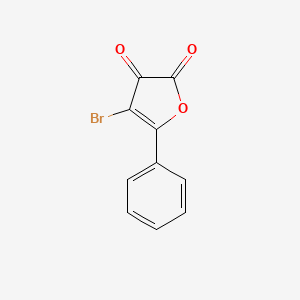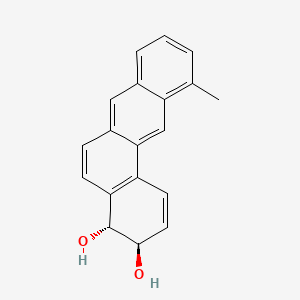
Benz(a)anthracene-3,4-diol, 3,4-dihydro-11-methyl-, (3R-trans)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz(a)anthracene-3,4-diol, 3,4-dihydro-11-methyl-, (3R-trans)-: is a polycyclic aromatic hydrocarbon derivative. This compound is characterized by its complex structure, which includes multiple aromatic rings and hydroxyl groups. It is a stereoisomer, specifically the (3R-trans) form, indicating the spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benz(a)anthracene-3,4-diol, 3,4-dihydro-11-methyl-, (3R-trans)- typically involves multi-step organic reactions. One common method includes the catalytic hydrogenation of Benz(a)anthracene derivatives followed by hydroxylation. The reaction conditions often require specific catalysts, such as palladium on carbon, and controlled temperatures to ensure the correct stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes. These processes are designed to maximize yield and purity while maintaining cost-effectiveness. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can convert the diol groups to corresponding alcohols or alkanes, typically using hydrogen gas in the presence of a metal catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various functional groups depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and oxygen in the presence of a catalyst.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and alkanes.
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a model system to study the behavior of polycyclic aromatic hydrocarbons. Its reactions and properties provide insights into the mechanisms of aromaticity and stereochemistry.
Biology: In biological research, Benz(a)anthracene-3,4-diol, 3,4-dihydro-11-methyl-, (3R-trans)- is studied for its interactions with biological macromolecules. It serves as a probe to understand the binding and activity of similar compounds in biological systems.
Medicine: This compound is investigated for its potential therapeutic applications. Its derivatives are explored for anti-cancer properties, given the known activity of polycyclic aromatic hydrocarbons in modulating cellular pathways.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials. Its unique structure makes it a valuable intermediate in the production of polymers and other high-performance materials.
Wirkmechanismus
The mechanism of action of Benz(a)anthracene-3,4-diol, 3,4-dihydro-11-methyl-, (3R-trans)- involves its interaction with cellular components. It can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to mutations and other genetic alterations. The compound also interacts with enzymes involved in metabolic pathways, influencing their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Benz(a)anthracene: A parent compound with similar aromatic structure but lacking the hydroxyl groups.
7,12-Dimethylbenz(a)anthracene: A derivative with additional methyl groups, known for its carcinogenic properties.
Benzo(a)pyrene: Another polycyclic aromatic hydrocarbon with a similar structure, widely studied for its environmental and health impacts.
Uniqueness: Benz(a)anthracene-3,4-diol, 3,4-dihydro-11-methyl-, (3R-trans)- is unique due to its specific stereochemistry and the presence of hydroxyl groups. These features influence its reactivity and interactions with biological systems, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
82735-47-5 |
|---|---|
Molekularformel |
C19H16O2 |
Molekulargewicht |
276.3 g/mol |
IUPAC-Name |
(3R,4R)-11-methyl-3,4-dihydrobenzo[a]anthracene-3,4-diol |
InChI |
InChI=1S/C19H16O2/c1-11-3-2-4-12-9-13-5-6-15-14(17(13)10-16(11)12)7-8-18(20)19(15)21/h2-10,18-21H,1H3/t18-,19-/m1/s1 |
InChI-Schlüssel |
XWGXIJRBRACEFA-RTBURBONSA-N |
Isomerische SMILES |
CC1=C2C=C3C(=CC2=CC=C1)C=CC4=C3C=C[C@H]([C@@H]4O)O |
Kanonische SMILES |
CC1=C2C=C3C(=CC2=CC=C1)C=CC4=C3C=CC(C4O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


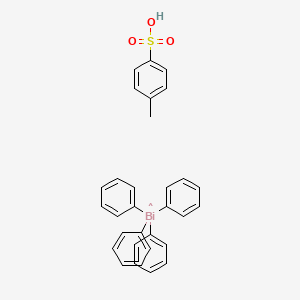

![[(3S,5R,6R,8S,13S,14S,17S)-17-acetyl-6-chloro-5,13-dimethyl-2,3,4,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14426298.png)
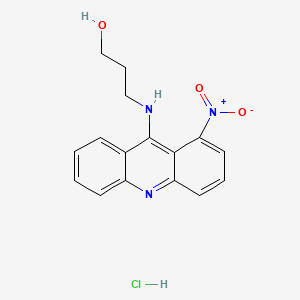
![3-[(2-Methoxyethoxy)methoxy]-2-methyl-1-phenylpropan-1-one](/img/structure/B14426315.png)
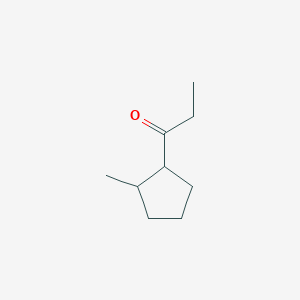
![3-(Piperidin-1-yl)-2-[(piperidin-1-yl)methyl]-1-(pyridin-3-yl)propan-1-one](/img/structure/B14426325.png)

